2-Amino-4,5-dimethylfuran-3-carbonitrile
Overview
Description
2-Amino-4,5-dimethylfuran-3-carbonitrile is a heterocyclic compound with the molecular formula C7H8N2O. It is characterized by a furan ring substituted with amino, methyl, and nitrile groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dimethylfuran-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-3-cyano-4,5-dimethylfuran with methyl acrylate under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4,5-dimethylfuran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Amino-4,5-dimethylfuran-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylfuran-3-carbonitrile involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
- 2-Amino-4,5-diphenylfuran-3-carbonitrile
- 2-Amino-5-phenyl-3-furancarbonitrile
Comparison: The presence of methyl groups at positions 4 and 5 of the furan ring can affect its steric and electronic properties, making it distinct in terms of its reactivity and the types of derivatives that can be synthesized .
Properties
IUPAC Name |
2-amino-4,5-dimethylfuran-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHDPRAJHGRGDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=C1C#N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302744 | |
Record name | 2-Amino-4,5-dimethyl-3-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5117-88-4 | |
Record name | 2-Amino-4,5-dimethylfuran-3-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5117-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 153310 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005117884 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5117-88-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153310 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-4,5-dimethyl-3-furonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,5-dimethyl-3-furancarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-Amino-4,5-dimethyl-3-furancarbonitrile and what molecular information do they provide?
A1: The researchers utilized Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy to characterize the vibrational modes of 2-Amino-4,5-dimethyl-3-furancarbonitrile []. FTIR spectroscopy analyzes the absorption of infrared light by the molecule, providing information about the functional groups present. FT-Raman spectroscopy, on the other hand, examines the scattering of light by the molecule, offering insights into its vibrational and rotational modes. By comparing the experimental spectra with theoretically calculated frequencies, the researchers confirmed the optimized geometry and vibrational assignments for the molecule.
Q2: How was computational chemistry used to study 2-Amino-4,5-dimethyl-3-furancarbonitrile and what key molecular properties were investigated?
A2: Density Functional Theory (DFT) calculations using the 6-311++G(d,p) basis set were employed to study 2-Amino-4,5-dimethyl-3-furancarbonitrile []. This computational approach allowed the researchers to:
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